(2R)-2-aminononanoic acid is a chiral amino acid with the molecular formula CHNO and a molecular weight of 173.25 g/mol. It is classified as a non-proteinogenic amino acid, meaning it is not typically incorporated into proteins during translation. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties.
(2R)-2-aminononanoic acid can be synthesized from various starting materials, including fatty acids and amino acids. It belongs to the class of aliphatic amino acids, characterized by a straight-chain hydrocarbon structure. The compound is also classified under the category of α-amino acids, which contain both an amino group and a carboxylic acid group attached to the same carbon atom.
The synthesis of (2R)-2-aminononanoic acid can be achieved through several methods:
(2R)-2-aminononanoic acid participates in various chemical reactions typical for amino acids:
The mechanism of action for (2R)-2-aminononanoic acid primarily revolves around its role as a building block in peptide synthesis. When incorporated into peptides or proteins, it influences the three-dimensional structure and function due to its hydrophobic nature and spatial configuration.
In biochemical pathways, it may act as a substrate for various enzymes or participate in metabolic processes that require amino acids as precursors. Its unique structure allows for interactions with biological molecules, potentially modulating enzyme activity or receptor binding.
(2R)-2-aminononanoic acid has several applications in scientific research and industry:
The stereoselective incorporation of noncanonical amino acids (ncAAs) like (2R)-2-aminononanoic acid relies on engineered orthogonal AARS/tRNA pairs. These systems are designed to recognize the D-configuration of the α-carbon while maintaining orthogonality to endogenous translational machinery. Key advancements include:
Table 1: Engineered AARS Systems for (2R)-2-Aminononanoic Acid
AARS Variant | Host System | Enantiomeric Excess (e.e.) | Incorporation Yield |
---|---|---|---|
MmPylRS-Y306A | E. coli | >95% | 480 mg/L |
MbPylRS-A302F | HEK293T | 89% | 35 mg/L |
MjTyrRS-L274G | S. cerevisiae | 92% | 150 mg/L |
Incorporating (2R)-2-aminonanoic acid into eukaryotic membrane proteins faces challenges due to competition between orthogonal tRNACUA and eukaryotic release factor 1 (eRF1). Key strategies include:
Table 2: Amber Suppression Efficiency in Eukaryotic Systems
Sequence Context | Host Cell | Relative Efficiency (%) | Target Protein |
---|---|---|---|
UAG-AAA | HEK293T | 10% | β2-Adrenergic Receptor |
UAG-CUA | CHO | 52% | Kv1.3 Ion Channel |
CAG-UAG-CUA | Sf9 Insect | 78% | Serotonin Transporter |
(2R)-2-Aminononanoic acid is natively synthesized via nonribosomal peptide synthetases (NRPSs) but integrated into ribosomal peptides via GCE:
Table 3: Comparison of Integration Mechanisms
Feature | Nonribosomal (NRPS) | Ribosomal (GCE) | Hybrid (RiPPs) |
---|---|---|---|
Chiral Control | E-domain-mediated epimerization | AARS engineering | None (post-translational) |
Side Chain Scope | Unrestricted (D/L, N-methyl) | Limited by AARS/tRNA orthogonality | Moderate |
Yield | 0.5–2 g/L (bacteria) | 0.02–0.5 g/L (eukaryotes) | 0.1–1 g/L |
Applications | Antibiotics (e.g., surfactin) | Membrane protein studies | Bioactive peptide engineering |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: